molecular formula C18H16O6 B15287907 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin

3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin

Cat. No.: B15287907
M. Wt: 328.3 g/mol
InChI Key: KOAAZLIOOBKJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin is a neoflavonoid compound known for its diverse biological activities. It is characterized by the presence of hydroxy and methoxy groups attached to a phenylcoumarin skeleton. This compound has garnered significant interest due to its potential therapeutic applications and its role in various biochemical processes .

Preparation Methods

The synthesis of 3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins .

Scientific Research Applications

3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin can be compared with other neoflavonoids and phenylcoumarins:

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C18H16O6/c1-21-11-7-15(23-3)18-12(9-17(20)24-16(18)8-11)10-4-5-14(22-2)13(19)6-10/h4-9,19H,1-3H3

InChI Key

KOAAZLIOOBKJEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.